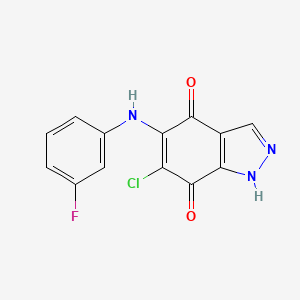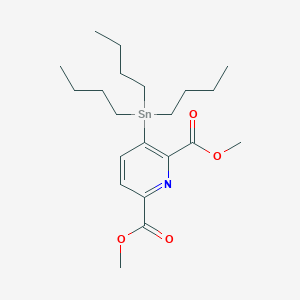
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is an organotin compound that features a pyridine ring substituted with dimethyl ester groups at the 2 and 6 positions and a tributylstannyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate typically involves the stannylation of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of dimethyl pyridine-2,6-dicarboxylate with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in Stille coupling reactions, where the stannyl group reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Stille Coupling: Palladium catalysts and organic halides are used under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product would be a new organic compound with a carbon-carbon bond formed between the pyridine ring and the organic halide.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: It can be used in the synthesis of advanced materials and polymers, contributing to the development of new industrial products.
Wirkmechanismus
The mechanism by which Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate exerts its effects depends on the specific reaction or application. In Stille coupling reactions, the compound acts as a source of the stannyl group, which participates in the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic halide, which facilitate the coupling process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Lacks the tributylstannyl group, making it less reactive in certain coupling reactions.
Tributyltin chloride: Contains the stannyl group but lacks the pyridine ring and ester groups, limiting its applications in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but without the stannyl group, used in different types of chemical reactions.
Uniqueness
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine ring and the tributylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. Its versatility and reactivity make it a valuable compound in various fields of scientific research.
Eigenschaften
CAS-Nummer |
890026-16-1 |
|---|---|
Molekularformel |
C21H35NO4Sn |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
dimethyl 3-tributylstannylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8NO4.3C4H9.Sn/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
HJAYPQXMNDHWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=C(C=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



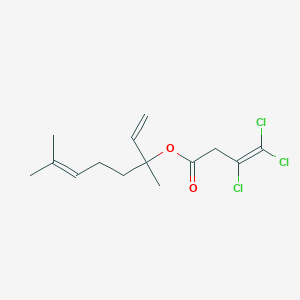

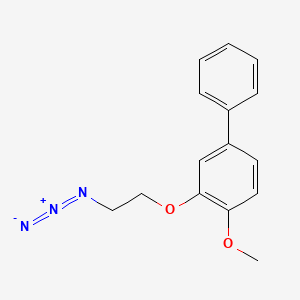
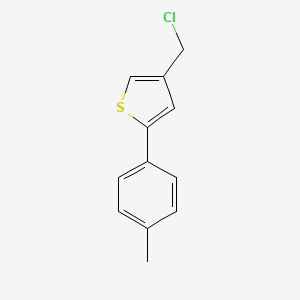
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
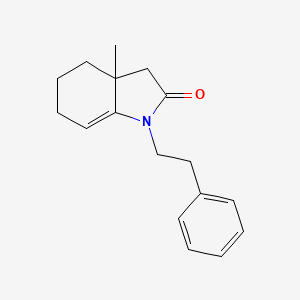
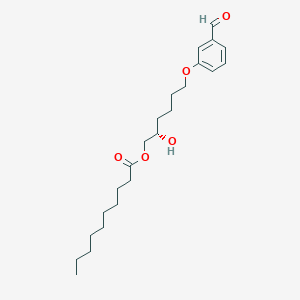
![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
